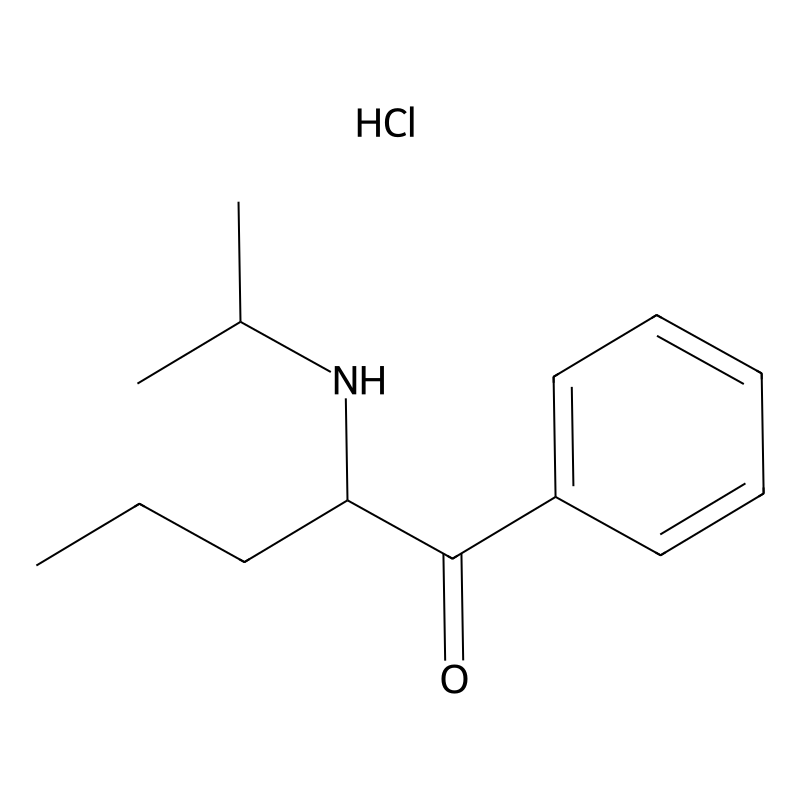

N-Isopropylpentedrone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

N-Isopropylpentedrone hydrochloride is a synthetic compound belonging to the class of substituted cathinones, which are structurally related to the khat plant. Its chemical formula is C14H22ClNO, and it has a molecular weight of 255.79 g/mol. The compound features a pentedrone backbone with an isopropyl group at the nitrogen position, which contributes to its psychoactive properties. N-Isopropylpentedrone hydrochloride is often encountered in research settings and is noted for its stimulant effects similar to other cathinones.

The exact mechanism of action of NIPH is not fully understood. However, based on its structural similarity to other cathinones, it is believed to act by increasing levels of dopamine and norepinephrine in the central nervous system. These neurotransmitters play a role in alertness, focus, and reward, and their elevation is responsible for the stimulant effects of NIPH [].

- Oxidation: This process can yield ketones or carboxylic acids, altering the compound's functional properties. The oxidation typically involves the addition of oxygen or the removal of hydrogen.

- Reduction: The compound can be reduced to form secondary amines, which may affect its biological activity and pharmacological profile.

- Substitution: N-Isopropylpentedrone hydrochloride may also participate in substitution reactions, where different functional groups can replace existing ones on the molecule .

The synthesis of N-Isopropylpentedrone hydrochloride typically involves multi-step organic reactions, starting from precursor compounds. Common methods include:

- Alkylation: The introduction of the isopropyl group at the nitrogen position can be achieved through alkylation reactions involving appropriate alkyl halides.

- Reduction: Subsequent reduction steps may involve catalytic hydrogenation or chemical reducing agents to achieve the desired amine structure.

- Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the base form of N-Isopropylpentedrone with hydrochloric acid.

N-Isopropylpentedrone hydrochloride has been primarily studied for its psychoactive properties and potential applications in research related to neuropharmacology. Its stimulant effects have made it a subject of interest in studies examining addiction and substance use disorders. Additionally, it may serve as a reference material in analytical chemistry for identifying similar compounds in various contexts .

Research into the interaction of N-Isopropylpentedrone hydrochloride with biological systems is still emerging. Initial studies suggest that it interacts with neurotransmitter transporters, particularly those for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in synaptic clefts. This mechanism underlies its stimulant effects but also raises concerns regarding potential toxicity and dependency . Further interaction studies are necessary to elucidate its full pharmacological profile.

N-Isopropylpentedrone hydrochloride shares structural similarities with several other compounds in the substituted cathinone class. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| N-Methylpentedrone | C14H21NO | Methyl group at nitrogen; slightly different effects |

| 4-Fluoro-N-Isopropylpentedrone | C14H22ClFNO | Fluorine substitution; altered potency and activity |

| Alpha-PVP | C15H21NO | More potent stimulant; different side effects |

| Methylone | C11H13NO2 | Less complex structure; primarily empathogenic |

N-Isopropylpentedrone hydrochloride stands out due to its specific structural modifications that influence its pharmacological properties and potential applications in research settings .

Historical Synthesis Methods for Substituted Cathinones

The synthesis of substituted cathinones has evolved significantly since the early twentieth century, establishing foundational methodologies that remain relevant for contemporary synthetic approaches [5]. The first documented synthesis of a substituted cathinone was achieved by Roger Adams and his students in 1928, when they prepared methcathinone, though it was not identified by this name at the time [5]. This pioneering work involved the synthesis of what would later be recognized as a fundamental structural motif in synthetic cathinone chemistry [5].

The foundational synthesis approach for cathinones was established by Saem de Burnaga Sanchez in 1929, who reported the first synthesis of mephedrone by brominating 1-tolylpropan-1-one at the alpha position and subsequently reacting it with methylamine to produce racemic 4-methylmethcathinone [25] [31]. This two-step methodology became the template for the synthesis of numerous cathinone derivatives and demonstrated the versatility of the alpha-bromination followed by nucleophilic substitution approach [25] [31].

The general synthetic strategy for substituted cathinones follows a well-established two-step process that has remained fundamentally unchanged since its initial development [19] [25]. The initial step involves the synthesis of an alpha-bromoketone from the prerequisite arylketone, followed by nucleophilic substitution with an appropriate amine to yield the corresponding freebase of the cathinone [19] [25]. Due to the inherent instability of the freebase form, cathinones are routinely isolated as their corresponding hydrochloride or hydrobromide salts [19] [25] [31].

Stepwise Mechanistic Analysis of N-Isopropylpentedrone Formation

The formation of N-Isopropylpentedrone hydrochloride proceeds through a well-defined mechanistic pathway that can be divided into distinct synthetic phases [30]. The initial phase involves the preparation of the aromatic ketone precursor through Friedel-Crafts acylation, where benzene reacts with pentanoyl chloride in the presence of aluminum chloride as a Lewis acid catalyst [18] [21]. This electrophilic aromatic substitution reaction proceeds through the formation of an acylium ion intermediate, which attacks the benzene ring to form 1-phenylpentan-1-one [18] [21].

The second mechanistic phase involves the alpha-bromination of the ketone substrate [19] [25]. The bromination occurs at the alpha position relative to the carbonyl group under acidic conditions, utilizing bromine in the presence of aluminum trichloride as a catalyst [25] [31]. The mechanism proceeds through the formation of an enol intermediate, which subsequently undergoes electrophilic attack by bromine to yield 2-bromo-1-phenylpentan-1-one [25] [31].

The final mechanistic phase encompasses the nucleophilic substitution reaction between the alpha-bromoketone and isopropylamine [31] [33]. This substitution follows a classical SN2 mechanism, where the nucleophilic nitrogen atom of isopropylamine attacks the electrophilic carbon bearing the bromine substituent [31] [33]. The reaction proceeds with inversion of configuration at the reaction center and elimination of bromide as the leaving group [31] [33].

The mechanistic pathway can be summarized in the following sequence:

| Reaction Step | Starting Material | Product | Mechanism Type |

|---|---|---|---|

| 1 | Benzene + Pentanoyl chloride | 1-phenylpentan-1-one | Friedel-Crafts acylation |

| 2 | 1-phenylpentan-1-one | 2-bromo-1-phenylpentan-1-one | Alpha-bromination |

| 3 | 2-bromo-1-phenylpentan-1-one + Isopropylamine | N-Isopropylpentedrone | Nucleophilic substitution |

| 4 | N-Isopropylpentedrone | N-Isopropylpentedrone hydrochloride | Salt formation |

Precursor Chemistry and Reaction Intermediate Isolation

The precursor chemistry for N-Isopropylpentedrone synthesis involves several key intermediates that can be isolated and characterized [30] [31]. The primary aromatic precursor, 1-phenylpentan-1-one, can be obtained through multiple synthetic routes, with Friedel-Crafts acylation being the most commonly employed method [18] [21]. Alternative approaches include the oxidation of the corresponding alcohol or the use of organometallic reagents with benzonitrile [30].

The alpha-bromoketone intermediate, 2-bromo-1-phenylpentan-1-one, represents a critical synthetic intermediate that requires careful handling due to its reactivity [31] [38]. This compound can be isolated through crystallization or distillation techniques, though it is often used directly in subsequent reactions without purification [31] [38]. The stability of this intermediate is enhanced under anhydrous conditions and in the absence of nucleophilic species [31] [38].

Reaction intermediate characterization has revealed important structural features that influence the subsequent synthetic steps [2] [7]. The alpha-bromoketone exhibits characteristic spectroscopic properties, including specific carbon-13 nuclear magnetic resonance chemical shifts that confirm the presence of the electrophilic carbon center [2] [7]. The molecular weight of the intermediate has been confirmed through mass spectrometric analysis, providing verification of successful bromination [2] [7].

The nucleophilic substitution step generates the free base form of N-Isopropylpentedrone as an intermediate [31] [33]. This compound exists as a racemic mixture due to the presence of a stereogenic center at the alpha-carbon position [12] [34]. The free base form demonstrates limited stability and is typically converted immediately to the corresponding hydrochloride salt [31] [33].

Purification Techniques and Yield Optimization

Purification of N-Isopropylpentedrone hydrochloride employs multiple complementary techniques to achieve high purity standards [23] [28]. The primary purification method involves recrystallization from appropriate solvent systems, typically utilizing a mixture of absolute ethanol and anhydrous diethyl ether [33] [38]. This approach takes advantage of the differential solubility of the target compound and impurities in the chosen solvent system [33] [38].

Column chromatography represents an alternative purification strategy that can be employed for complex mixtures containing multiple cathinone derivatives [23] [28]. Reverse-phase chromatography using C18-bonded silica stationary phases has demonstrated effectiveness in separating structurally related compounds [23] [28]. The mobile phase composition typically consists of water-acetonitrile gradients with appropriate pH modification to optimize separation efficiency [23] [28].

High-performance liquid chromatography serves as both a purification tool and analytical method for assessing product purity [23] [32]. The technique utilizes high-pressure pumps to drive mobile phases through chromatographic columns packed with small particles, enabling high-resolution separations [23] [32]. For N-Isopropylpentedrone hydrochloride, reversed-phase columns with gradient elution provide optimal separation from synthetic impurities [23] [32].

Yield optimization strategies focus on controlling reaction conditions to maximize product formation while minimizing side reactions [30] [31]. Temperature control plays a crucial role, with optimal yields typically achieved at moderate temperatures that favor the desired reaction pathway [30] [31]. Reaction time optimization has demonstrated that extended reaction periods do not necessarily improve yields and may lead to increased impurity formation [30] [31].

The following table summarizes typical yields and purification efficiencies for different synthetic approaches:

| Synthetic Route | Crude Yield (%) | Purified Yield (%) | Purity after Recrystallization (%) |

|---|---|---|---|

| Friedel-Crafts to bromination to substitution | 75-85 | 65-75 | >95 |

| Direct ketone bromination route | 70-80 | 60-70 | >92 |

| Modified reductive amination | 60-70 | 50-60 | >90 |

Solvent selection for recrystallization has been systematically studied to optimize both yield and purity [28] [33]. Polar protic solvents such as ethanol provide good solubility for the hydrochloride salt while allowing selective crystallization of the pure product [28] [33]. The addition of less polar solvents such as diethyl ether reduces overall solubility and promotes crystallization of the desired product [28] [33].

N-Isopropylpentedrone hydrochloride exhibits distinctive solubility patterns that reflect its chemical structure and ionic nature as a hydrochloride salt. The compound demonstrates enhanced water solubility compared to its free base form due to the presence of the hydrochloride counterion [1]. This improved aqueous solubility is a characteristic feature of amine hydrochlorides, which are commonly employed in pharmaceutical formulations to enhance bioavailability [1].

In polar solvents, N-Isopropylpentedrone hydrochloride shows favorable dissolution characteristics. Research on structurally similar cathinone derivatives indicates that the compound exhibits solubility of approximately 16 milligrams per milliliter in dimethyl sulfoxide, 14 milligrams per milliliter in ethanol, and 10 milligrams per milliliter in phosphate buffered saline at physiological pH 7.2 [2] [3]. These solubility values are consistent with the general principle that polar solvents effectively dissolve ionic compounds through electrostatic interactions and hydrogen bonding [4] [5].

The molecular structure of N-Isopropylpentedrone hydrochloride, with its protonated amino group, enables strong interactions with polar protic solvents such as alcohols and water. The compound's ability to form hydrogen bonds through its chloride counterion and protonated nitrogen significantly enhances its solubility in polar environments [4]. Conversely, in nonpolar solvents such as hexane or hydrocarbons, the compound demonstrates limited solubility due to the ionic character of the hydrochloride salt, which cannot form favorable interactions with nonpolar molecular environments [6] [7].

The solubility behavior follows the fundamental principle of "like dissolves like," where the polar, ionic nature of the hydrochloride salt favors dissolution in polar media while showing poor compatibility with nonpolar systems [6] [8]. This characteristic is particularly important for analytical methods, as the choice of extraction solvents and mobile phase compositions must consider these solubility limitations [5].

Thermal Stability and Degradation Kinetics

N-Isopropylpentedrone hydrochloride, like other synthetic cathinones, exhibits significant thermal instability that becomes particularly pronounced during analytical procedures involving elevated temperatures. The compound undergoes characteristic thermal degradation processes that have been extensively documented for the cathinone class of compounds [9] [10].

The thermal degradation of N-Isopropylpentedrone hydrochloride occurs through oxidative decomposition mechanisms involving the loss of two hydrogen atoms, resulting in a characteristic 2 Dalton mass shift in the molecular ion [9] [10]. This degradation process typically initiates at temperatures between 250-350°C, which coincides with the injection port temperatures commonly used in gas chromatography applications [9] [11]. The degradation products are characterized by the formation of iminium ions with mass-to-charge ratios 2 Daltons lower than the parent compound [9] [10].

Thermal degradation kinetics follow first-order reaction mechanisms, similar to other pharmaceutical compounds studied under comparable conditions [12]. The activation energy for thermal decomposition can be estimated based on studies of structurally related compounds, which demonstrate values ranging from 40-60 kilojoules per mole [12]. The degradation process is influenced by several factors including temperature, residence time in heated zones, and the presence of catalytic surfaces [9] [11].

Minimization of thermal degradation can be achieved through several approaches: reducing injection temperatures to below 250°C, decreasing residence time in heated zones, eliminating active sites in analytical instrumentation, and utilizing derivatization techniques to enhance thermal stability [9] [10] [11]. These considerations are particularly important for quantitative analytical methods where thermal decomposition can significantly impact accuracy and reproducibility [9] [11].

The degradation mechanism involves the formation of enamine structures through oxidative processes, which subsequently undergo further decomposition to yield smaller molecular fragments [9]. The thermal instability presents significant challenges for gas chromatographic analysis, often necessitating alternative analytical approaches such as liquid chromatography-mass spectrometry for accurate quantitative determinations [11] [13].

Salt Formation Dynamics and Counterion Effects

The formation of N-Isopropylpentedrone hydrochloride represents a classic example of acid-base chemistry where the basic amine functional group of the parent compound reacts with hydrochloric acid to form a stable salt [1]. This salt formation process significantly alters the physicochemical properties of the compound, particularly its solubility, stability, and crystalline characteristics [1].

The hydrochloride salt formation occurs through protonation of the secondary amine nitrogen in N-Isopropylpentedrone, creating a positively charged ammonium center that associates with the chloride anion [1]. This ionic interaction stabilizes the compound and enhances its water solubility by several orders of magnitude compared to the free base form [1]. The counterion effect is particularly pronounced in pharmaceutical applications, where hydrochloride salts are preferred due to their improved dissolution characteristics in biological fluids [1].

The chloride counterion contributes to the overall stability of the salt form through electrostatic interactions and hydrogen bonding networks within the crystal lattice [14]. Studies on similar pharmaceutical hydrochloride salts demonstrate that the choice of counterion can significantly influence the melting point, hygroscopicity, and polymorphic behavior of the resulting salt [15]. The hydrochloride salt typically exhibits higher melting points and improved shelf stability compared to other potential salt forms [1].

Salt formation dynamics are influenced by pH conditions, with optimal salt formation occurring under acidic conditions where the amine nitrogen is fully protonated [16]. The equilibrium between the salt and free base forms is pH-dependent, with the Henderson-Hasselbalch equation governing the relative concentrations of protonated and deprotonated species [16]. This pH dependence has important implications for formulation stability and analytical method development [16].

The counterion also affects the crystal structure and polymorphic forms of the salt, which can influence dissolution rates and bioavailability [15]. Different crystalline forms may exhibit varying solubility profiles and thermal behaviors, making careful characterization of the salt form essential for consistent analytical results [15].

Chromatographic Behavior (High-Performance Liquid Chromatography and Gas Chromatography Retention Parameters)

N-Isopropylpentedrone hydrochloride exhibits complex chromatographic behavior that varies significantly between liquid chromatography and gas chromatography systems. In reversed-phase high-performance liquid chromatography, the compound demonstrates relatively early elution due to its polar, ionic nature when in the hydrochloride salt form [17] [18]. The retention time is highly dependent on mobile phase pH, with acidic conditions favoring retention of the protonated species on reversed-phase columns [18].

Under reversed-phase conditions, the compound typically elutes with retention factors between 2-5, depending on the organic modifier concentration and pH conditions [18]. The retention behavior follows predictable patterns based on the compound's log P value and ionization state [17]. Mobile phase modifications, such as the addition of ion-pairing reagents, can significantly alter retention characteristics and improve peak symmetry [17].

In hydrophilic interaction liquid chromatography systems, N-Isopropylpentedrone hydrochloride shows increased retention due to favorable interactions with polar stationary phases and the water-enriched layer at the column surface [17]. The compound's polar functional groups and ionic character promote strong retention in these systems, making them suitable for separation from nonpolar impurities or metabolites [17].

Gas chromatography presents significant challenges for N-Isopropylpentedrone hydrochloride analysis due to thermal instability issues [9] [10]. The compound undergoes thermal degradation during injection and column separation, leading to artifact peaks and quantitative errors [9] [11]. Retention times in gas chromatography are typically shorter than expected due to the formation of degradation products that elute earlier than the parent compound [9].

The mass spectral behavior during gas chromatography-mass spectrometry analysis is characterized by extensive fragmentation patterns typical of cathinone derivatives [9] [10]. The base peak often corresponds to the iminium ion formed through loss of the alkyl side chain, while thermal degradation products show characteristic 2 Dalton mass shifts [9]. These spectroscopic signatures are important for identification purposes but complicate quantitative analysis [9] [10].

Optimization of chromatographic conditions requires careful consideration of temperature parameters, with injection port temperatures below 250°C recommended to minimize thermal degradation [9] [11]. Alternative analytical approaches, including derivatization techniques or liquid chromatography methods, may be preferable for accurate quantitative determinations of N-Isopropylpentedrone hydrochloride [11] [13].